molecular formula C12H18O B8492498 3-Tolylmethyl-2-butanol

3-Tolylmethyl-2-butanol

Cat. No. B8492498
M. Wt: 178.27 g/mol
InChI Key: GDXMRJCQYVCPFS-UHFFFAOYSA-N
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Patent
US05481036

Procedure details

325 mg of (2S,3S)-4-benzyloxy-2,3-epoxy-1-butanol tert-butyldimethylsilyl ether obtained in Example 53. was subjected to Grignard reaction in the same manner as in Example 53 by using 3-tolylmethyl magnesium bromide (0.8M diethyl ether solution). The product was purificated by silica gel column chromatography to obtain 210 mg of (2R,3R)-4-benzyloxy-1-tert-butyldimethylsilyloxy-3-(3-tolylmethyl-2-butanol as colorless oily substance.
Name
(2S,3S)-4-benzyloxy-2,3-epoxy-1-butanol tert-butyldimethylsilyl ether
Quantity
325 mg
Type
reactant
Reaction Step One
Name
3-tolylmethyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](O[CH2:9][C@@H:10]1[O:21][C@H:11]1[CH2:12]OCC1C=CC=CC=1)(C(C)(C)C)(C)C.[C:22]1([CH3:31])[CH:27]=[CH:26][CH:25]=[C:24]([CH2:28][Mg]Br)[CH:23]=1>>[C:22]1([CH3:31])[CH:27]=[CH:26][CH:25]=[C:24]([CH2:28][CH2:12][CH:11]([OH:21])[CH2:10][CH3:9])[CH:23]=1

Inputs

Step One
Name
(2S,3S)-4-benzyloxy-2,3-epoxy-1-butanol tert-butyldimethylsilyl ether
Quantity
325 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC[C@H]1[C@H](COCC2=CC=CC=C2)O1
Step Two
Name
3-tolylmethyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C[Mg]Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to Grignard reaction in the same manner as in Example 53

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CCC(CC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.